molecular formula C15H18N2O B11802567 1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol

Katalognummer: B11802567
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: NMIDJNIULANOIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol is an organic compound that belongs to the class of alcohols It features a benzylamino group attached to a pyridine ring, which is further substituted with a methyl group and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with benzylamine, followed by reduction of the resulting imine to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzylaminoethanol: Similar structure but lacks the pyridine ring.

    6-Benzylaminopurine: Contains a benzylamino group but has a purine ring instead of pyridine.

    Pyridine derivatives: Various compounds with different substituents on the pyridine ring.

Uniqueness

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol is unique due to the combination of its benzylamino group, pyridine ring, and ethanol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.

Eigenschaften

Molekularformel

C15H18N2O

Molekulargewicht

242.32 g/mol

IUPAC-Name

1-[6-(benzylamino)-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C15H18N2O/c1-11-14(12(2)18)8-9-15(17-11)16-10-13-6-4-3-5-7-13/h3-9,12,18H,10H2,1-2H3,(H,16,17)

InChI-Schlüssel

NMIDJNIULANOIT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.